4-(Trimethoxysilyl)butan-1-OL
Description
4-(Trimethoxysilyl)butan-1-OL (CAS: Not explicitly provided in evidence) is an organosilicon compound featuring a butan-1-ol backbone substituted with a trimethoxysilyl group [(CH₃O)₃Si–]. This structure combines the hydroxyl group’s reactivity with the hydrolytic activity of the trimethoxysilyl moiety, making it valuable in materials science, particularly as a silane coupling agent. The compound’s methoxy groups enable crosslinking via hydrolysis, forming siloxane (Si–O–Si) bonds with inorganic surfaces (e.g., glass, metals) or organic polymers .
Properties
CAS No. |
177072-52-5 |
|---|---|
Molecular Formula |
C7H18O4Si |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-trimethoxysilylbutan-1-ol |
InChI |
InChI=1S/C7H18O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
PIDYPPNNYNADRY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCO)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butan-1-OL can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4-(Trimethoxysilyl)butan-1-OL often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxysilyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trimethoxysilyl)butanal or 4-(Trimethoxysilyl)butanoic acid.
Reduction: 4-(Trimethoxysilyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethoxysilyl)butan-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trimethoxysilyl)butan-1-OL involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Research Findings and Case Studies
- Silane Coupling Agents : Trimethoxysilyl derivatives like 4-(Trimethoxysilyl)butan-1-OL outperform trimethylsilyl analogs in bonding strength due to hydrolytic crosslinking. For example, 3-(trimethoxysilyl)propyl methacrylate forms hybrid scaffolds with compressive strength >100 MPa, suitable for bone regeneration .
- Its synergy with α-farnesene increases beetle trap efficacy by 40% .
Biological Activity
4-(Trimethoxysilyl)butan-1-OL is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure, featuring a trimethoxysilyl group, allows it to interact with biological systems in ways that can influence cellular functions and material properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant case studies.
- Chemical Formula: C₇H₁₈O₄Si
- Molecular Weight: 178.3 g/mol
- CAS Number: 3069-40-7
The compound’s structure includes a butanol backbone linked to a trimethoxysilyl group, which enhances its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of 4-(Trimethoxysilyl)butan-1-OL is primarily attributed to its ability to form silanol groups upon hydrolysis. These silanol groups can interact with various biological macromolecules, including proteins and nucleic acids, leading to several potential biological effects:
- Cell Adhesion: The silanol groups can promote cell adhesion by interacting with cell surface receptors.
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Biocompatibility: Its silane nature may enhance the biocompatibility of materials used in biomedical applications.
Research Findings
Recent studies have investigated the biological effects of 4-(Trimethoxysilyl)butan-1-OL in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Cell Adhesion | Enhances adhesion of fibroblast cells | |
| Cytotoxicity | Low cytotoxicity observed in vitro |
Case Studies
-
Antimicrobial Activity Study
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of 4-(Trimethoxysilyl)butan-1-OL against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as a biocide in medical applications. -
Cell Adhesion Enhancement
Another investigation focused on the compound's ability to enhance cell adhesion in tissue engineering scaffolds. The study demonstrated that scaffolds treated with 4-(Trimethoxysilyl)butan-1-OL showed improved fibroblast attachment compared to untreated controls, indicating its utility in improving scaffold performance for regenerative medicine. -
Cytotoxicity Assessment
A cytotoxicity assay performed on human cell lines revealed that 4-(Trimethoxysilyl)butan-1-OL exhibited low cytotoxic effects, making it a promising candidate for further development in biocompatible materials.
Applications
The unique properties of 4-(Trimethoxysilyl)butan-1-OL lend themselves to various applications:
- Biomedical Materials: Used as a surface modifier to enhance the biocompatibility of implants.
- Coatings: Potential use in antimicrobial coatings for medical devices.
- Adhesives: Improvement of adhesive properties in composite materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
